APDye 594 TFP Ester
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Overview
Description
APDye 594 TFP Ester: is a bright, water-soluble, and pH-insensitive red-fluorescent dye. It is often used for modifying proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 .
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 594 TFP Ester is synthesized by reacting the dye with tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive activated ester that reacts with primary amines of biomolecules to form a stable amide bond. The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the dye followed by its reaction with TFP ester. The major advantage of TFP esters over succinimidyl esters is their improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers .
Chemical Reactions Analysis
Types of Reactions: APDye 594 TFP Ester primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions:
Reagents: TFP ester, primary amines (e.g., lysine residues in proteins)
Conditions: pH 7-9, aqueous or organic solvents such as water, DMSO, or DMF
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Scientific Research Applications
Chemistry: APDye 594 TFP Ester is used in various chemical applications, including the labeling of small molecules and polymers for fluorescence-based assays and imaging .
Biology: In biological research, this compound is commonly used for labeling proteins, antibodies, and nucleic acids. This allows for the visualization and tracking of these biomolecules in various biological processes and experiments .
Medicine: In medical research, this compound is used for diagnostic purposes, such as in immunofluorescence assays and flow cytometry. It helps in the detection and quantification of specific biomolecules in clinical samples .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical and diagnostic purposes .
Mechanism of Action
APDye 594 TFP Ester exerts its effects by forming a stable covalent bond with primary amines in biomolecules. The TFP ester reacts with the primary amines to form an amide bond, resulting in the covalent attachment of the dye to the biomolecule. This covalent attachment allows for the stable and long-lasting labeling of the biomolecule, enabling its visualization and tracking in various applications .
Comparison with Similar Compounds
- Alexa Fluor 594
- CF 594
- DyLight 594
Comparison: APDye 594 TFP Ester is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594. it offers improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers. This makes this compound a preferred choice for applications requiring stable and long-lasting labeling .
Properties
Molecular Formula |
C41H34F4N2O11S2 |
---|---|
Molecular Weight |
870.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C41H34F4N2O11S2/c1-40(2)15-20(17-59(51,52)53)23-10-26-32(13-30(23)46(40)5)57-33-14-31-24(21(18-60(54,55)56)16-41(3,4)47(31)6)11-27(33)34(26)22-8-7-19(9-25(22)38(48)49)39(50)58-37-35(44)28(42)12-29(43)36(37)45/h7-16H,17-18H2,1-6H3,(H2-,48,49,51,52,53,54,55,56) |
InChI Key |
OHUDHXFIDXXBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
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